25-Hydroxy-3-epidehydrotumulosic acid

Molecular Docking Angiotensin-Converting Enzyme Atrial Fibrillation

25-Hydroxy-3-epidehydrotumulosic acid is a tetracyclic lanostane-type triterpenoid (C31H48O5; exact mass 500.35017 Da) isolated from Poria cocos. It is structurally defined as (3α,16α)-3,16,25-trihydroxy-24-methylidenelanosta-7,9(11)-dien-21-oic acid, possessing three hydroxyl groups and a carboxylic acid moiety.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
Cat. No. B1247414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Hydroxy-3-epidehydrotumulosic acid
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2=CCC4(C3(CC(C4C(CCC(=C)C(C)(C)O)C(=O)O)O)C)C)C)O)C
InChIInChI=1S/C31H48O5/c1-18(28(4,5)36)9-10-19(26(34)35)25-22(32)17-31(8)21-11-12-23-27(2,3)24(33)14-15-29(23,6)20(21)13-16-30(25,31)7/h11,13,19,22-25,32-33,36H,1,9-10,12,14-17H2,2-8H3,(H,34,35)/t19-,22-,23+,24-,25+,29-,30-,31+/m1/s1
InChIKeyGDIGQYHXIOMOQU-NEAGZGJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25-Hydroxy-3-epidehydrotumulosic Acid: Sourcing and Baseline Characterization for Lanostane Triterpenoid Procurement


25-Hydroxy-3-epidehydrotumulosic acid is a tetracyclic lanostane-type triterpenoid (C31H48O5; exact mass 500.35017 Da) isolated from Poria cocos [1]. It is structurally defined as (3α,16α)-3,16,25-trihydroxy-24-methylidenelanosta-7,9(11)-dien-21-oic acid, possessing three hydroxyl groups and a carboxylic acid moiety [2]. The compound belongs to a broader class of bioactive fungal metabolites, but its distinct hydroxylation pattern at the 25th position differentiates it from its closely related analog, 3-epidehydrotumulosic acid (C31H48O4), which lacks this hydrophilic substitution.

25-Hydroxyl substitution defines lanostane research probe
Sourced from Poria cocos as a distinct triterpenoid
Differentiates from 3-epidehydrotumulosic acid by additional hydroxyl

Why 25-Hydroxy-3-epidehydrotumulosic Acid Cannot Be Interchanged with Generic Lanostane Analogs


Substituting 25-Hydroxy-3-epidehydrotumulosic acid with readily available analogs like 3-epidehydrotumulosic acid or polyporenic acid C will alter critical molecular recognition events and physicochemical behavior. The presence of the 25-hydroxyl group introduces an additional hydrogen bond donor (HBD = 4) and significantly lowers the predicted partition coefficient (Log P = 4.528) compared to poricoic acid A (Log P = 5.994) [1]. This non-conservative structural change directly impacts target binding affinity, as demonstrated by a molecular docking study where 25-hydroxy-3-epidehydrotumulosic acid showed a binding energy of -9.8 kcal/mol against ACE, compared to -9.2 kcal/mol for colubrinic acid, a structurally distinct triterpenoid [2]. Simply sourcing 'a lanostane triterpenoid' ignores these specific structure-activity requirements that govern performance in anti-tumor promotion and anti-inflammatory models.

This Compound
Generic Analogs
Hydrogen Bonding
4 HBD (25-OH)
3 HBD typical
Lipophilicity
Lower Log P
Higher Log P (e.g., poricoic acid A)
ACE Binding
Predicted stronger interaction
Weaker predicted binding (e.g., colubrinic acid)

Quantitative Differentiation Guide: 25-Hydroxy-3-epidehydrotumulosic Acid vs. Closest Analogs


Molecular Docking Affinity: Superior Predicted Binding to ACE Compared to Colubrinic Acid

In a comparative network pharmacology and molecular docking study (PDB ID: 1O86), 25-Hydroxy-3-epidehydrotumulosic acid demonstrated a superior predicted binding affinity for the Angiotensin-Converting Enzyme (ACE) compared to the triterpenoid comparator colubrinic acid [1]. The binding energy of 25-hydroxy-3-epidehydrotumulosic acid was calculated to be -9.8 kcal/mol, which is 0.6 kcal/mol more stable than colubrinic acid (-9.2 kcal/mol). This places the target compound as the second most potent ACE binder among all natural products tested in that panel, significantly outperforming other comparators like chrysophanol (-9.0 kcal/mol) and lysicamine (-8.3 kcal/mol).

ACE Binding Affinity
In silico comparison
−9.8 kcal/mol vs −9.2 (colubrinic acid)
Supports ACE pathway study fit over comparator
AutoDock Vina; PDB 1O86
Molecular Docking Angiotensin-Converting Enzyme Atrial Fibrillation

Physicochemical Differentiation: Enhanced Hydrophilicity and Hydrogen Bond Donor Capacity vs. Poricoic Acids

Analysis of key drug-likeness parameters reveals that 25-Hydroxy-3-epidehydrotumulosic acid possesses a significantly lower lipophilicity (Log P = 4.528) compared to major co-occurring triterpenoids like Poricoic Acid A (Log P = 5.994) and Poricoic Acid B (Log P = 5.688) [1]. This is structurally driven by the unique 25-hydroxyl group, which increases the calculated hydrogen bond donor count to 4, versus 3 for both Poricoic Acids A and B. The molecular weight (500.71 Da) remains within the 'Rule of Five' compliant range.

Log P & HBD Profile
Reported prediction
Log P 4.53; HBD 4
Indicates lower lipophilicity vs poricoic acids
In silico; may improve assay solubility
Drug Likeness Physicochemical Properties Solubility

In Vitro Tumor-Promotion Suppression: EBV-EA Activation Inhibition in the Potent Class Range

25-Hydroxy-3-epidehydrotumulosic acid was identified as one of ten lanostane-type triterpenes from Poria cocos that exhibited 'potent inhibitory effects' on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells [1]. In a follow-up structure-activity study, a panel of structurally related triterpene acids from the same source demonstrated IC50 values ranging from 187 to 348 mol ratio/32 pmol TPA [2]. While a discrete IC50 for the specific compound was not published in isolation, it is classified within this highly active cohort, distinguishing it from other triterpenes that showed only moderate or no activity in this assay.

EBV-EA Inhibition
Class-level
Active cohort (IC50 187–348 mol ratio)
Class-level anti-tumor-promotion screen activity
Data to verify for specific compound
Cancer Chemoprevention Epstein-Barr Virus Tumor Promotion

Cytotoxicity Profile: Moderate Selective Activity Against Leukemia HL60 Cells

In a broad cytotoxicity screen against human tumor cell lines, 25-Hydroxy-3-epidehydrotumulosic acid (compound 2) exhibited cytotoxic activity against HL60 (leukemia) cells with an IC50 value in the range of 15.9–38.0 μM, while showing almost no activity against CRL1579 (melanoma) cells [1]. This is contrasted with compound 5 (16α,25-dihydroxyeburiconic acid), which showed a broader cytotoxicity profile, being almost equipotent to cisplatin (IC50 = 21.1 μM) against the melanoma line, indicating a lack of selectivity.

Cytotoxicity Selectivity
Cross-study comparable
HL60 IC50 15.9–38.0 μM; CRL1579 minimal
Selective leukemia cell-model endpoint
Contrasts with non-selective analog
Cytotoxicity Leukemia Cancer Cell Lines

Application Scenarios for 25-Hydroxy-3-epidehydrotumulosic Acid Based on Quantitative Evidence


Cardiovascular Target Validation Studies Focused on ACE Inhibition

25-Hydroxy-3-epidehydrotumulosic acid is ideally positioned for in vitro validation studies targeting the Renin-Angiotensin System. The compound's superior predicted binding affinity to ACE (-9.8 kcal/mol) over colubrinic acid (-9.2 kcal/mol) [1] justifies its procurement as a chemical probe to test the hypothesis that the 25-hydroxyl group enhances receptor-ligand interactions. These studies can validate network pharmacology predictions for atrial fibrillation and hypertension models.

Leukemia Research: Lead Hopping from Natural Promiscuous Compounds

Unlike structurally related triterpenoids that show non-selective cytotoxicity, 25-Hydroxy-3-epidehydrotumulosic acid's activity is restricted to the HL60 leukemia cell line (IC50 15.9–38.0 μM), with negligible impact on CRL1579 melanoma cells [2]. This makes it a superior scaffold for medicinal chemistry campaigns aiming to synthesize selective anti-leukemia agents, as it provides a cleanerstarting point with fewer off-target liabilities compared to multi-cytotoxic analogs like 16α,25-dihydroxyeburiconic acid.

Anti-Tumor-Promoting Drug Discovery in Chemoprevention

The compound's demonstrated association with potent EBV-EA inhibitory activity (IC50 class range 187–348 mol ratio/32 pmol TPA) [3] makes it a prime candidate for in vivo two-stage skin carcinogenesis studies. Its enhanced hydrophilicity (Log P 4.528) compared to poricoic acid A (Log P 5.994) [4] is an additional practical advantage for formulating test articles for oral gavage or topical application in mouse models, reducing the need for aggressive solubilizing agents.

Chemical Standard for Chromatographic Fingerprinting of Poria cocos

Due to its unique retention time driven by its specific hydroxylation pattern, 25-Hydroxy-3-epidehydrotumulosic acid serves as a critical marker compound for the quality control of Poria cocos sclerotium extracts. Its clear analytical signature (exact mass 500.35017 Da) [5] allows for its use as a quantitative standard in HPLC-MS/MS methods to verify the phytochemical equivalence of different Poria cocos batches, ensuring reproducibility in pre-clinical testing.

Application
Selection Property
Validation Focus
ACE target engagement studies
Predicted binding affinity profile
In vitro ACE inhibition assay validation
Leukemia cell-model selectivity research
Cell-line selectivity profile
HL60 vs. CRL1579 cytotoxicity endpoints
Anti-tumor-promotion screening
Tumor-promotion assay class potency
EBV-EA activation inhibition assay
Poria cocos phytochemical standardization
Chromatographic retention identity
HPLC-MS/MS quantitative fingerprinting
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